molecular formula C17H18F3NO B4570697 [2-(4-METHOXYPHENYL)ETHYL]({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE

[2-(4-METHOXYPHENYL)ETHYL]({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE

Cat. No.: B4570697
M. Wt: 309.33 g/mol
InChI Key: RIXKYYVFDVLKRQ-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)ETHYLPHENYL]METHYL})AMINE: is an organic compound with the molecular formula C17H18F3NO This compound is characterized by the presence of a methoxyphenyl group and a trifluoromethylphenyl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)ETHYLPHENYL]METHYL})AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid and 3-(trifluoromethyl)benzylamine.

    Formation of Intermediate: The 4-methoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with 3-(trifluoromethyl)benzylamine in the presence of a base such as triethylamine (Et3N) to form the amide intermediate.

    Reduction: The amide intermediate is reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product, 2-(4-METHOXYPHENYL)ETHYLPHENYL]METHYL})AMINE.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)ETHYLPHENYL]METHYL})AMINE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, amines

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

2-(4-METHOXYPHENYL)ETHYLPHENYL]METHYL})AMINE: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)ETHYLPHENYL]METHYL})AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

2-(4-METHOXYPHENYL)ETHYLPHENYL]METHYL})AMINE: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-(4-METHOXYPHENYL)ETHYLPHENYL]METHYL})AMINE and 2-(4-METHOXYPHENYL)ETHYLPHENYL]METHYL})AMINE share structural similarities but differ in their substituents.

    Uniqueness: The presence of the trifluoromethyl group in imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-22-16-7-5-13(6-8-16)9-10-21-12-14-3-2-4-15(11-14)17(18,19)20/h2-8,11,21H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXKYYVFDVLKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(4-METHOXYPHENYL)ETHYL]({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE
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[2-(4-METHOXYPHENYL)ETHYL]({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE
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[2-(4-METHOXYPHENYL)ETHYL]({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE
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[2-(4-METHOXYPHENYL)ETHYL]({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE
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[2-(4-METHOXYPHENYL)ETHYL]({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE
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[2-(4-METHOXYPHENYL)ETHYL]({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE

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